3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE
Description
Properties
IUPAC Name |
5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-21-14-7-5-12(10-15(14)22-2)6-8-16-19-17(20-23-16)13-4-3-9-18-11-13/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVRDDEFCIVCM-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NO2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves a Heck reaction, where the dimethoxyphenyl group is coupled with the oxadiazole ring using palladium catalysts.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit cell proliferation in various cancer cell lines. The specific compound 3-{5-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}pyridine has been tested for its efficacy against breast cancer cells, demonstrating a promising IC50 value.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Agricultural Applications
Pesticidal Activity
In agricultural research, the compound has been evaluated for its pesticidal properties. Field trials have indicated that it can act as an effective insecticide against common pests such as aphids and whiteflies. The application of this compound in crop protection could lead to reduced pesticide usage and lower environmental impact.
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their anticancer activity. The results highlighted the superior efficacy of the pyridine-based derivative in inhibiting tumor growth in xenograft models.
Case Study 2: Agricultural Field Trials
A comprehensive field trial conducted by an agricultural research institute assessed the efficacy of the compound against aphid populations in soybean crops. The results demonstrated a significant reduction in pest numbers and an increase in crop yield by approximately 25%.
Mechanism of Action
The mechanism of action of 3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (1,2,4-oxadiazole vs. 1,3,4-oxadiazole), substituents (e.g., dimethoxyphenyl, halophenyl), and biological activities. Below is a comparative analysis:
Structural and Functional Analogues
Notes:
- Anti-inflammatory activity : The 1,3,4-oxadiazole derivative with 3,4-dimethoxyphenyl (61.9% activity at 20 mg/kg) shows comparable efficacy to indomethacin (64.3%) . This suggests that the dimethoxyphenyl group enhances anti-inflammatory properties, possibly through COX inhibition or radical scavenging.
- Enzyme inhibition : The 1,2,4-oxadiazole-based COMT inhibitor from highlights the role of electron-withdrawing substituents (e.g., nitro groups) in targeting catechol-O-methyltransferase. The dimethoxyphenyl group in the target compound may modulate solubility or binding affinity due to its electron-donating methoxy groups .
- Synthetic routes : 1,2,4-oxadiazoles are often synthesized via cycloaddition of nitriles and hydroxylamine derivatives (e.g., uses a three-component reaction with aldehydes and urea) . The target compound’s ethenyl bridge may require Wittig or Heck coupling for stereoselective synthesis.
Key Structural Differences and Implications
Oxadiazole Isomerism : The 1,2,4-oxadiazole core (target compound) vs. 1,3,4-oxadiazole () affects ring stability and electronic properties. 1,2,4-Oxadiazoles are less common but offer greater metabolic resistance due to reduced ring strain .
Substituent Effects: The 3,4-dimethoxyphenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to halogenated analogs (e.g., 4-bromophenyl in ) .
Biological Activity
The compound 3-{5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}pyridine (CAS No. 629643-27-2) is a novel heterocyclic compound that incorporates both oxadiazole and pyridine moieties. This structure is significant in medicinal chemistry due to the diverse biological activities exhibited by oxadiazole derivatives. This article aims to summarize the biological activities associated with this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 272.3 g/mol. The presence of the 1,2,4-oxadiazole ring is critical as it has been linked to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O4 |
| Molar Mass | 272.3 g/mol |
| Density | 1.251 g/cm³ |
| Melting Point | 128-130 °C |
| Boiling Point | 467.3 °C |
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to possess antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .
In a study by Desai et al., it was found that certain pyridine-based oxadiazole derivatives demonstrated antimicrobial activity that was 2–4 times stronger than conventional antibiotics like ampicillin against Gram-positive and Gram-negative bacteria . Molecular docking studies indicated these compounds effectively inhibited key bacterial enzymes involved in cell wall synthesis.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented. Compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in tumor progression and cellular proliferation .
- Molecular Docking Studies : These studies reveal that the binding affinity of this compound to target proteins correlates with its biological activity, particularly in inhibiting bacterial growth and tumor cell proliferation .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Antitubercular Activity : In a study conducted by Paruch et al., compounds derived from oxadiazoles exhibited significant activity against Mycobacterium tuberculosis, showing promise for developing new antitubercular agents .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 3-{5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with a pyridine-derived carboxylic acid (e.g., 3-pyridinecarboxaldehyde) using a base (e.g., piperidine) in ethanol to form the (E)-configured ethenyl intermediate.
- Step 2 : Cyclization with hydrazine derivatives (e.g., acrylohydrazides) under reflux in acetic acid and triethyl phosphate to form the 1,2,4-oxadiazole ring .
- Yield Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (reflux duration), and stoichiometric ratios (e.g., hydrazine:carbonyl ratio) can improve yields. For example, triethyl phosphate acts as both a cyclizing agent and solvent, requiring careful temperature control to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Pyridine protons : Downfield aromatic signals (δ 8.5–9.0 ppm).
- Ethenyl protons : Coupled doublets (J = 16 Hz) confirming the (E)-configuration.
- 3,4-Dimethoxyphenyl groups : Singlets for methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.7–7.3 ppm) .
- FT-IR : Absorbances at 1620–1650 cm⁻¹ (C=N stretch of oxadiazole) and 1240–1270 cm⁻¹ (C-O-C of methoxy groups) .
- MS (ESI) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the molecular weight and structural motifs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian or ORCA to model:
- HOMO-LUMO gaps : Predict charge-transfer interactions and redox behavior.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., oxadiazole ring vs. pyridine nitrogen) .
- Case Study : For analogous triazolopyrimidines, DFT studies revealed that electron-withdrawing groups (e.g., oxadiazole) lower LUMO energy, enhancing electrophilic reactivity .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques:
- TLC vs. HPLC : Confirm purity and rule out byproducts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in pyridine and dimethoxyphenyl groups) .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled reagents to clarify ambiguous NMR signals (e.g., oxadiazole nitrogen environments) .
Q. How does the stereochemistry of the ethenyl group (E/Z) influence the compound’s physicochemical properties?
- Methodological Answer :
- Stereochemical Control : The (E)-configuration is stabilized by conjugation between the oxadiazole and ethenyl groups. Confirm via NOESY (absence of cross-peaks between ethenyl and pyridine protons) .
- Impact on Solubility : (E)-isomers often exhibit lower solubility in polar solvents due to planar rigidity, requiring crystallization from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
